Cas no 1806750-75-3 (Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate)
Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate
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- Inchi: 1S/C11H11F4NO4/c1-3-19-10(17)7-4-6(5-12)16-9(8(7)18-2)20-11(13,14)15/h4H,3,5H2,1-2H3
- InChI Key: UHMOLPJULLDEON-UHFFFAOYSA-N
- SMILES: FCC1C=C(C(=O)OCC)C(=C(N=1)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 326
- XLogP3: 2.7
- Topological Polar Surface Area: 57.6
Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083852-1g |
Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate |
1806750-75-3 | 97% | 1g |
$1,519.80 | 2022-03-31 |
Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate
Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate: A Comprehensive Overview
Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806750-75-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional attributes, represents a promising candidate for various therapeutic applications. Its molecular structure incorporates multiple fluorinated and methoxylated substituents, which contribute to its distinct chemical properties and potential biological activities.
The presence of fluoromethyl and trifluoromethoxy groups in the molecule imparts enhanced metabolic stability and lipophilicity, making it an attractive scaffold for drug design. These features are particularly relevant in the development of next-generation therapeutics where pharmacokinetic profiles play a crucial role in determining clinical efficacy. Recent studies have highlighted the compound's potential in modulating key biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.
In the realm of medicinal chemistry, the synthesis of Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate involves intricate multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the functionalization of a pyridine core, followed by the introduction of fluorinated and methoxylated groups at specific positions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity.
One of the most compelling aspects of this compound is its versatility in serving as a building block for more complex drug molecules. Researchers have leveraged its structural framework to develop novel analogs with enhanced binding affinity and selectivity. For instance, derivatives of this compound have shown promising results in preclinical studies as inhibitors of enzymes involved in cancer progression. The ability to fine-tune its chemical properties through structural modifications makes it a valuable asset in the pharmacophore library.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to improved pharmacological properties, including increased bioavailability and resistance to metabolic degradation. In the case of Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate, the strategic placement of fluorinated groups enhances its interaction with biological targets, thereby improving its therapeutic potential.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like this one. Molecular modeling techniques allow researchers to predict the binding modes and interactions of Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate with target proteins, providing insights into its mechanism of action. These computational studies complement experimental efforts by guiding the design of more effective derivatives.
The compound's potential extends beyond oncology; it has also been explored for its antimicrobial properties. Preliminary studies suggest that derivatives of this molecule exhibit activity against resistant bacterial strains, offering a new avenue for combating antibiotic-resistant infections. The methoxy groups present in its structure contribute to this property by enhancing its ability to disrupt bacterial cell membranes.
In conclusion, Ethyl 6-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806750-75-3) is a multifaceted compound with significant therapeutic implications. Its unique structural features, combined with its synthetic accessibility, make it a valuable tool for pharmaceutical innovation. As research continues to uncover new applications for this molecule, it is poised to play a pivotal role in the development of next-generation therapeutics targeting a wide range of diseases.
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